REACTION_CXSMILES
|
[O:1]=[Si]=O.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1>>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[O:1])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
catalyst
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this mixture is placed in a quartz glass tube
|
Type
|
CUSTOM
|
Details
|
For thermostating, the reactor is immersed in a fluidized sand bath
|
Type
|
TEMPERATURE
|
Details
|
which is heated externally
|
Type
|
CUSTOM
|
Details
|
the product is collected in a trap
|
Type
|
CUSTOM
|
Details
|
The unreacted 4-chlorotoluene collected in the cold trap
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |